MHY-449, chemically known as (±)-(R*)-5-methoxy-11-methyl-2-((R*)-2-methyloxiran-2-yl)-1,2-dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one, is a novel compound developed as a potential anticancer agent. It belongs to the class of dihydrobenzofuro derivatives and has shown promising results in inhibiting cancer cell proliferation, particularly in human gastric carcinoma cells. The compound's mechanism of action primarily involves the induction of apoptosis through various cellular pathways .
MHY-449 was synthesized as part of research aimed at discovering new therapeutic agents for cancer treatment. The compound is classified under small molecules with potential pharmacological applications in oncology. Its design was based on structural modifications of existing compounds known for their anticancer properties, allowing for enhanced efficacy and specificity against cancer cells .
The synthesis of MHY-449 involves several key steps:
The detailed synthetic pathway is documented in scientific literature, emphasizing the importance of optimizing reaction conditions for yield and purity .
The molecular structure of MHY-449 features a complex arrangement that includes:
The molecular formula is , and its molecular weight is approximately 333.37 g/mol. The structural integrity is crucial for its interaction with biological targets, particularly in promoting apoptosis in cancer cells .
MHY-449 undergoes several significant chemical interactions:
These reactions highlight the compound's multifaceted approach to targeting cancer cells, making it a subject of interest for further development .
The mechanism by which MHY-449 exerts its effects involves both extrinsic and intrinsic apoptotic pathways:
Additionally, the production of reactive oxygen species plays a pivotal role in mediating these effects, underscoring the compound's potential as an effective anticancer agent .
MHY-449 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for further pharmacological studies and eventual clinical applications .
MHY-449 has potential applications in various scientific domains:
The ongoing research into MHY-449 aims to elucidate its full therapeutic potential while addressing safety and efficacy profiles necessary for clinical translation .
MHY-449, chemically designated as (R)-5-Methoxy-11-methyl-2-((R)-2-methyloxiran-2-yl)-1,11-dihydrobenzofuro[4,5-b][1,8]naphthyridin-6(2H)-one, belongs to a class of synthetically engineered dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivatives. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), featuring a complex tetracyclic framework that integrates a benzofuran ring fused to a naphthyridinone core, augmented by an epoxide moiety critical for its bioactivity [4] [8]. The compound's structural design draws inspiration from natural xanthone (psorospermin) and acridone (acronycine) alkaloids but incorporates strategic modifications:
Table 1: Structural Characteristics of MHY-449
Property | Value/Description |
---|---|
IUPAC Name | (R)-5-Methoxy-11-methyl-2-((R)-2-methyloxiran-2-yl)-1,11-dihydrobenzofuro[4,5-b][1,8]naphthyridin-6(2H)-one |
Molecular Formula | C₁₉H₁₈N₂O₄ |
Molecular Weight | 338.36 g/mol |
Key Functional Groups | Benzofuran, naphthyridinone, epoxide, methoxy group |
Stereochemistry | Chiral centers at C-2 and oxirane ring (R,R)-configuration |
The development of MHY-449 emerged from efforts to overcome limitations of natural anticancer compounds. Psorospermin, though a potent topoisomerase II inhibitor, exhibits poor pharmacokinetics and toxicity, while acronycine derivatives suffer from low potency. MHY-449 was rationally designed to merge the pharmacophores of these scaffolds, optimizing tumor selectivity and mechanistic versatility [8] [9]. Synthetic routes involved:
MHY-449 demonstrates broad-spectrum anticancer activity across in vitro models, functioning primarily through three interconnected mechanisms:
MHY-449 induces G2/M phase arrest in colon (HCT116) and breast (MCF-7/ADR) cancer cells by modulating cyclin-dependent kinase regulators. Key events include:
MHY-449 triggers ROS overproduction in AGS gastric cancer cells. Scavenging ROS with N-acetyl-L-cysteine (NAC) attenuates apoptosis, indicating ROS as a pivotal mediator [5] [6].
Table 2: Anticancer Activity of MHY-449 Across Preclinical Models
Cancer Type | Cell Line | Key Mechanisms | Reference |
---|---|---|---|
Colon Cancer | HCT116 | G2/M arrest ↑p21, ↑p27; Apoptosis ↑Bax/Bcl-2 ratio; Caspase-3/9 activation | [3] |
Gastric Cancer | AGS | ROS-dependent apoptosis; Fas/FasL ↑; Caspase-8 activation | [5] |
Prostate Cancer | PC3 (p53-null) | Akt/FoxO1 inhibition; ERK activation; Caspase cascade induction | [7] |
Lung Cancer | Multiple lines | S-phase arrest; Mitochondrial apoptosis; Akt downregulation | [6] |
Table 3: Molecular Targets of MHY-449 in Cancer Pathways
Target Pathway | Molecular Effect | Functional Outcome |
---|---|---|
Cell Cycle Regulation | ↓Cyclin B1, ↓Cdc2, ↓Cdc25c; ↑p21, ↑p27 | G2/M or S-phase arrest |
Apoptosis Signaling | ↑Bax/Bcl-2 ratio; ↑Fas/FasL; Cleaved caspase-3/8/9 | Mitochondrial dysfunction; Death receptor activation |
Oxidative Stress | ROS overproduction | DNA damage; JNK/p53 activation |
Kinase Networks | ↓p-Akt; ↑p-ERK; Nuclear FoxO1 translocation | Pro-survival pathway inhibition; Apoptosis promotion |
MHY-449 exemplifies a rationally designed small molecule targeting multifactorial oncogenic processes. Its ability to concurrently disrupt cell cycle progression, amplify oxidative stress, and engage both intrinsic and extrinsic apoptosis pathways positions it as a compelling candidate for further translational investigation—particularly in cancers with p53 mutations or chemoresistance [6] [7]. Future studies should explore synergies with existing DNA-damaging agents or kinase inhibitors to leverage its multimodal mechanism.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3